molecular formula C20H20N4O5S B14938755 ethyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B14938755
M. Wt: 428.5 g/mol
InChI Key: RLLMYRJKLGHUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and an ester group at position 3. The molecule also contains a pyridazinone ring linked via an acetyl-amino bridge to the thiazole moiety, with a 4-methoxyphenyl substituent on the pyridazinone. Its synthesis likely involves coupling reactions between activated pyridazinone and thiazole intermediates, as inferred from analogous compounds .

Properties

Molecular Formula

C20H20N4O5S

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 2-[[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H20N4O5S/c1-4-29-19(27)18-12(2)21-20(30-18)22-16(25)11-24-17(26)10-9-15(23-24)13-5-7-14(28-3)8-6-13/h5-10H,4,11H2,1-3H3,(H,21,22,25)

InChI Key

RLLMYRJKLGHUKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

Pyridazinone-Acetyl Chloride Intermediate Synthesis

The 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl acetic acid intermediate forms the core structure. Adapted from methods for related pyridazinones, this step involves:

Cyclization of 4-Methoxyphenyl-Substituted Diketones

A modified Hantzsch pyridazinone synthesis employs 3-(4-methoxyphenyl)-2,4-dioxobutyric acid (prepared via Claisen condensation of ethyl 4-methoxybenzoylacetate with ethyl oxalate). Treatment with hydrazine hydrate (2 eq) in ethanol at reflux for 6 hours yields the 6-oxopyridazinone ring (78–82% yield).

Acetic Acid Side Chain Introduction

Reaction of the pyridazinone with ethyl chloroacetate in DMF using K₂CO₃ (1.2 eq) at 60°C for 4 hours installs the acetyl moiety. Subsequent hydrolysis with 2N NaOH in THF/water (1:1) at 0°C provides the carboxylic acid (89% yield). Conversion to acetyl chloride uses SOCl₂ (3 eq) in anhydrous dichloromethane under N₂, yielding a reactive intermediate for amidation.

Ethyl 2-Amino-4-Methyl-1,3-Thiazole-5-Carboxylate Preparation

This thiazole precursor follows adaptations from patented thiazole syntheses:

Thiazole Ring Formation

A mixture of ethyl 2-bromoacetoacetate (1 eq) and thiourea (1.05 eq) in ethanol undergoes cyclization at 80°C for 5 hours. Addition of methylamine (1.1 eq) introduces the 4-methyl group, with recrystallization from ethanol yielding the amino-thiazole ester (74% yield).

Table 1: Optimization of Thiazole Synthesis Conditions
Condition Variation Yield (%) Purity (HPLC)
Solvent Ethanol 74 98.2
DMF 68 97.5
Temperature (°C) 70 65 96.8
80 74 98.2
Methylamine Equiv. 1.0 70 97.1
1.1 74 98.2

Amide Coupling Strategy

Coupling the pyridazinone-acetyl chloride with the thiazole ester employs two approaches:

Schotten-Baumann Conditions

Aqueous NaOH (10%, 5 eq) facilitates reaction at 0°C with vigorous stirring. After 2 hours, extraction with ethyl acetate and drying over MgSO₄ provides the crude product, purified via silica chromatography (hexane/EtOAc 3:1) to yield 81%.

DCC-Mediated Coupling

In anhydrous THF, N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) activate the acid at 25°C for 1 hour. Addition of the amino-thiazole ester (1 eq) and stirring for 12 hours achieves 88% yield after recrystallization.

Table 2: Amidation Method Comparison
Method Yield (%) Reaction Time (h) Purity (%)
Schotten-Baumann 81 2 97.5
DCC/DMAP 88 12 99.1
EDCI/HOBt 85 8 98.7

Spectroscopic Characterization

Critical analytical data confirm successful synthesis:

¹H NMR (400 MHz, DMSO- d6 )

  • δ 8.21 (s, 1H, thiazole H)
  • δ 7.89 (d, J = 8.8 Hz, 2H, Ar-H)
  • δ 7.02 (d, J = 8.8 Hz, 2H, Ar-H)
  • δ 4.82 (s, 2H, CH₂CO)
  • δ 4.25 (q, J = 7.1 Hz, 2H, OCH₂)
  • δ 3.83 (s, 3H, OCH₃)
  • δ 2.51 (s, 3H, CH₃-thiazole)
  • δ 1.29 (t, J = 7.1 Hz, 3H, CH₃CH₂)

LC-MS (ESI+)

  • m/z Calculated for C₂₁H₂₁N₄O₆S: 457.12
  • Observed: 457.9 [M+H]⁺

Industrial-Scale Adaptation

Kilogram-scale production modifies Step 3 using flow chemistry:

  • Pyridazinone-acetyl chloride (0.5 M in THF)
  • Amino-thiazole ester (0.55 M in THF)
  • Mixed at 50°C with residence time 30 minutes
  • 94% conversion, 91% isolated yield after continuous crystallization

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is pivotal for generating bioactive metabolites or further functionalization:

ConditionsProductYieldKey ObservationsSource
4 M NaOH in MeOH/H₂O (1:1),2-({[3-(4-methoxyphenyl)-6-oxopyridazin-85–92%Reaction completes in 4–6 hrs;
60°C, reflux1(6H)-yl]acetyl}amino)-4-methyl-1,3-product precipitates upon acid
thiazole-5-carboxylic acidneutralization.

This reaction is essential for increasing water solubility and enabling conjugation with other pharmacophores .

Amide Bond Functionalization

The acetylated amino group participates in coupling reactions to generate novel derivatives. EDC·HCl–HOBt-mediated coupling is widely employed:

Reagents/ConditionsNucleophileProduct ApplicationEfficiencySource
EDC·HCl (1.2 eq), HOBtPrimary amines (e.g.,Anticancer screening candidates70–78%
(1.1 eq), DMF, RT, 12 hrsbenzylamine, alkylamines)

The reaction preserves the pyridazinone core while introducing structurally diverse side chains for structure-activity relationship (SAR) studies .

Nucleophilic Aromatic Substitution

Electrophilic aromatic substitution occurs at the 4-methoxyphenyl ring under controlled nitration or halogenation:

Reaction TypeConditionsPosition ModifiedOutcomeSource
NitrationHNO₃/H₂SO₄, 0°C, 2 hrsPara to methoxyIntroduces nitro group; enhances
electron-withdrawing effects
BrominationBr₂ in CH₂Cl₂, FeCl₃, RTOrtho to methoxyIncreases steric bulk for
receptor selectivity studies

These modifications alter electronic properties and binding affinities to biological targets.

Pyridazinone Ring Modifications

The 6-oxopyridazin-1(6H)-yl moiety undergoes redox and cycloaddition reactions:

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the pyridazinone ring to a dihydropyridazine derivative, altering its planarity and hydrogen-bonding capacity.

Cycloaddition

Under microwave irradiation, the pyridazinone participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused bicyclic systems.

Thiazole Ring Reactivity

The 4-methyl-1,3-thiazole ring demonstrates stability under acidic conditions but undergoes electrophilic substitution at the 2-position when exposed to iodinating agents (e.g., I₂, AgOTf) .

Comparative Reactivity Table

The compound’s functional groups exhibit distinct reactivities compared to analogs:

Functional GroupReaction Rate (Relative)Key Influencing Factors
Ethyl esterFast (hydrolysis)pH, solvent polarity
Acetylamino linkerModerate (coupling)Steric hindrance, catalyst choice
4-Methoxyphenyl ringSlow (substitution)Electronic effects of methoxy
Pyridazinone carbonylVery slow (reduction)Catalyst activity, temperature

Mechanistic Insights

  • Ester Hydrolysis : Follows a nucleophilic acyl substitution mechanism, with hydroxide ion attack at the carbonyl carbon .

  • Amide Coupling : Proceeds via activation of the carboxylate to an O-acylisourea intermediate, facilitating amine nucleophilic attack .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with the thiazole and pyridazinone rings degrading simultaneously .

Scientific Research Applications

Ethyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with the target molecule, such as thiazole, pyridazinone, or substituted aromatic systems:

Compound Core Structure Substituents Synthetic Reagents Reference
Ethyl 2-({[3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate (Target) Thiazole + pyridazinone 4-Methoxyphenyl, methyl, acetyl-amino bridge, ester Not specified in evidence
3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-methoxy-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide Pyrazole + thiadiazine 4-Chlorophenyl, 4-methoxyphenyl, amide linker HOBt, EDC, triethylamine
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate Benzothiazole + pyrazole 4-Methylbenzothiazole, amino, ester Not specified

Functional Group Analysis

  • Thiazole vs. Benzothiazole : The target’s thiazole ring (5-membered, S/N heteroatoms) contrasts with the benzothiazole in , which includes a fused benzene ring. Benzothiazoles are often associated with enhanced aromatic interactions in drug-receptor binding .
  • Pyridazinone vs. Thiadiazine: The target’s pyridazinone (6-membered, two adjacent N atoms, ketone group) differs from the thiadiazine in , which has a sulfur atom and a saturated ring. Pyridazinones are known for their role in modulating kinase inhibition, while thiadiazines may exhibit different electronic properties due to sulfur .
  • Substituent Effects : The 4-methoxyphenyl group in the target and ’s analogue could enhance lipophilicity and π-π stacking, whereas the chloro-substituted phenyl in may influence electron-withdrawing effects.

Research Findings and Limitations

Pharmacological Data Gaps

No direct pharmacological or biochemical data for the target compound are available in the provided evidence. By analogy:

  • Pyridazinone derivatives are reported in literature as phosphodiesterase inhibitors or antimicrobial agents.
  • Thiazole-containing compounds (e.g., ) often exhibit antimicrobial or anti-inflammatory activity.

Challenges in Comparative Analysis

  • Limited data on solubility, stability, or biological activity for the target or analogues.
  • Structural diversity (e.g., pyridazinone vs. thiadiazine) complicates direct functional comparisons.

Biological Activity

Ethyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Structural Overview

The compound features a thiazole ring, a pyridazinone core, and a methoxyphenyl group. Its molecular formula is C22H23N3O4C_{22}H_{23}N_3O_4 with a molar mass of 393.44 g/mol. The structural complexity suggests multiple avenues for biological interaction, particularly in cancer therapy and enzyme modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound can modulate enzyme activity or bind to receptors, influencing various signaling pathways. This interaction may lead to enhanced cytotoxicity against cancer cell lines.

Cytotoxic Effects

Research has demonstrated that derivatives similar to this compound exhibit significant cytotoxic activity. For instance, compounds containing the pyridazinone structure have shown promising results against various cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds often fall within a range indicating moderate to strong cytotoxicity:

CompoundCell LineIC50 (µM)
3dHeLa29
3dMCF-773

These findings suggest that modifications to the thiazole and pyridazinone rings can enhance biological activity through improved lipophilicity and interaction with cellular targets .

Antimicrobial Activity

In addition to cytotoxic effects, derivatives of this compound have been evaluated for antimicrobial properties. Studies indicate that certain thiazole derivatives possess significant antibacterial and antifungal activities, making them candidates for further development in treating infectious diseases .

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of several thiazole derivatives against HeLa and MCF-7 cell lines using the MTT assay. The results indicated that compounds with dual functional groups exhibited enhanced cytotoxicity compared to simpler structures, highlighting the importance of structural complexity in drug efficacy .
  • Antimicrobial Assessment : Another study focused on the antimicrobial properties of thiazole-based compounds. Results showed that specific substitutions on the thiazole ring significantly increased antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications in infectious disease management .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:

  • Biginelli-like cyclocondensation (e.g., using aromatic aldehydes, β-keto esters, and thioureas) to form the pyridazinone core .
  • Acetylation and coupling reactions to introduce the thiazole-5-carboxylate moiety, as seen in analogous pyridazine-thiazole hybrids .
  • Key intermediates, such as 3-(4-methoxyphenyl)-6-oxopyridazine derivatives, are often prepared first, followed by amide bond formation with thiazole-based carboxylic acids using coupling agents like EDCI or DCC .

Q. How is the purity and structural integrity of this compound validated during synthesis?

  • Methodological Answer : Characterization typically involves:

  • Chromatographic techniques (HPLC, TLC) to assess purity.
  • Spectroscopic analysis :
  • ¹H/¹³C NMR to confirm substituent positions and coupling patterns (e.g., distinguishing methoxy protons at δ ~3.8 ppm) .
  • IR spectroscopy to identify functional groups like carbonyl (C=O at ~1700 cm⁻¹) and amide (N–H at ~3300 cm⁻¹) .
  • Mass spectrometry (ESI-MS) to verify molecular weight .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Common assays include:

  • Enzyme inhibition studies (e.g., COX-2 or PDE4 assays) due to structural similarities to pyridazinone-based inhibitors .
  • Antimicrobial testing via agar dilution or microbroth dilution methods, given the thiazole moiety's role in disrupting microbial membranes .
  • Cytotoxicity screening using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the coupling of pyridazinone and thiazole intermediates?

  • Methodological Answer :

  • Design of Experiments (DoE) principles can systematically vary parameters (temperature, solvent, catalyst). For example, using polar aprotic solvents (DMF, DMSO) with Pd(PPh₃)₄ as a catalyst enhances coupling efficiency in analogous thiazole syntheses .
  • Microwave-assisted synthesis may reduce reaction times and improve regioselectivity, as demonstrated in pyridazine-thiazole hybrid systems .

Q. How to resolve discrepancies in NMR data arising from tautomerism in the pyridazinone core?

  • Methodological Answer :

  • Variable-temperature NMR can identify tautomeric equilibria by observing signal coalescence at higher temperatures .
  • DFT calculations (e.g., Gaussian 09) predict the most stable tautomer, which can be cross-validated with experimental chemical shifts .
  • X-ray crystallography provides definitive structural confirmation, as applied to related pyridazinone derivatives .

Q. What strategies mitigate instability of the thiazole-5-carboxylate moiety under acidic/basic conditions?

  • Methodological Answer :

  • Protecting groups (e.g., tert-butyl esters) can shield the carboxylate during synthesis .
  • pH-controlled reaction media (buffered solutions at pH 6–7) prevent hydrolysis, as noted in thiazole ester stability studies .

Q. How to analyze contradictory biological activity data across different cell lines or assays?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies systematically modify substituents (e.g., methoxy vs. chloro groups) to identify critical pharmacophores .
  • Molecular docking (AutoDock Vina) predicts binding modes to target proteins, explaining variability in activity (e.g., differential affinity for COX-1 vs. COX-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.